(E)-((1,2-Dichlorovinyl)oxy)benzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(E)-1,2-dichloroethenoxy]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c9-6-8(10)11-7-4-2-1-3-5-7/h1-6H/b8-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFFHYPGFBZCLE-VURMDHGXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=CCl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)O/C(=C\Cl)/Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformation Pathways of E 1,2 Dichlorovinyl Oxy Benzene
Nucleophilic Functionalization and Substitutions
The presence of the dichlorovinyl group attached to a phenoxy moiety offers unique opportunities for nucleophilic attack, leading to a variety of functionalized products. These transformations can proceed through different mechanisms, including deprotonation followed by reaction with an electrophile, or through an addition-elimination sequence.
Deprotonation and Electrophilic Quench Reactions
The vinylic proton of (E)-((1,2-dichlorovinyl)oxy)benzene can be abstracted by a strong base to generate a vinyl carbanion. This intermediate can then be trapped by various electrophiles, allowing for the introduction of diverse functional groups.
While specific studies on the alkylation and allylation of this compound are not extensively documented in general literature, the principles of vinylic deprotonation followed by reaction with alkyl or allyl halides are well-established for similar substrates. This pathway would theoretically allow for the introduction of alkyl and allyl chains onto the vinyl group, expanding the molecular complexity.
Following the same principle of deprotonation, the resulting vinyl anion can react with silylating agents, such as chlorotrimethylsilane, to yield silylated vinyl ethers. Similarly, reaction with carbon dioxide or other carbonyl-containing electrophiles could lead to the formation of α,β-unsaturated carboxylic acid derivatives or ketones, respectively.
Addition-Elimination Pathways
The electron-withdrawing nature of the chlorine atoms and the phenoxy group can render the double bond susceptible to nucleophilic attack. This can initiate an addition-elimination cascade, where a nucleophile adds to the double bond, followed by the elimination of a chloride ion. This pathway provides a route to substitute one or both chlorine atoms, depending on the reaction conditions and the nature of the nucleophile.
Intramolecular Cyclization Reactions
The strategic placement of functional groups on the phenoxy ring can enable intramolecular cyclization reactions with the dichlorovinyl moiety, leading to the formation of novel heterocyclic structures.
1,3-Dipolar Cycloadditions Leading to Fused Heterocycles
A significant application of the reactivity of vinyl ethers is their participation in cycloaddition reactions. In the case of this compound, if a 1,3-dipole is generated on the aromatic ring or a substituent, an intramolecular 1,3-dipolar cycloaddition can occur. This type of reaction is a powerful tool for the stereoselective synthesis of five-membered heterocycles. The reaction proceeds via a concerted mechanism, where the 1,3-dipole reacts with the dichlorovinyl group (the dipolarophile) to form a fused heterocyclic system. The specific nature of the resulting heterocycle would depend on the atoms composing the 1,3-dipole.
[4+2]-Cycloaddition Reactions (e.g., Diels-Alder type transformations)
The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, typically involves the reaction of a conjugated diene with a dienophile. wikipedia.orgorganic-chemistry.org In its role as a potential dienophile, the reactivity of the double bond in this compound is influenced by the presence of the two chlorine atoms and the phenoxy group. These substituents can affect the electronic properties and steric accessibility of the double bond.
In a typical Diels-Alder reaction, electron-withdrawing groups on the dienophile accelerate the reaction with an electron-rich diene. The chlorine atoms on the vinyl group of this compound act as electron-withdrawing groups, which should enhance its reactivity as a dienophile. However, the specific conditions required for successful [4+2] cycloaddition, such as temperature, pressure, and the choice of diene, would need to be experimentally determined.
Table 1: Hypothetical Diels-Alder Reaction Parameters
| Diene | Dienophile | Conditions | Expected Product |
| 1,3-Butadiene | This compound | High Temperature/Pressure | 1,2-Dichloro-1-phenoxycyclohex-4-ene |
| Cyclopentadiene | This compound | Room Temperature | 5,6-Dichloro-5-phenoxybicyclo[2.2.1]hept-2-ene |
This table represents a hypothetical scenario based on general principles of Diels-Alder reactions and requires experimental validation.
Rearrangement Reactions Involving the Dichlorovinyl Moiety
Aryl vinyl ethers are known to undergo various rearrangement reactions, often under thermal or catalytic conditions. For this compound, rearrangement could potentially involve the dichlorovinyl group, leading to the formation of isomeric structures. One plausible pathway could be a Claisen-type rearrangement, although the substitution pattern of the vinyl group would likely necessitate specific conditions to facilitate the acs.orgacs.org-sigmatropic shift.
Research on related systems, such as allyl 1,1-dichlorovinyl ethers, has shown that treatment with organolithium reagents can induce rearrangement to form γ,δ-unsaturated esters after quenching with an alcohol. tminehan.com This suggests that under specific basic conditions, the dichlorovinyl moiety in this compound might undergo transformations leading to rearranged products. For instance, a base-induced elimination of HCl followed by rearrangement could be a possible, yet unconfirmed, pathway.
Further investigation into the thermal and catalytic behavior of this compound is required to fully elucidate the scope and mechanisms of its rearrangement reactions.
Mechanistic Investigations of E 1,2 Dichlorovinyl Oxy Benzene Reactions
Elucidation of Palladium-Catalyzed Cross-Coupling Mechanisms
Palladium-catalyzed cross-coupling is a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov For a substrate like (E)-((1,2-dichlorovinyl)oxy)benzene, which is a vinyl halide, reactions such as the Suzuki, Heck, and Negishi couplings are theoretically possible. nobelprize.org The general mechanism for these reactions involves a catalytic cycle centered on a palladium complex, which typically cycles between Pd(0) and Pd(II) oxidation states. whiterose.ac.uk
The catalytic cycle is broadly understood to proceed via three fundamental steps: oxidative addition, transmetalation (for coupling reactions like Suzuki or Negishi), and reductive elimination. whiterose.ac.uk The efficiency and success of coupling with vinyl chlorides often depend heavily on the specific reaction conditions, including the choice of catalyst, ligands, base, and solvent. whiterose.ac.uk
Oxidative Addition: This is generally the initial and often rate-determining step in the catalytic cycle. whiterose.ac.uk It involves the insertion of the low-valent Pd(0) catalyst into the carbon-chlorine (C-Cl) bond of the substrate. youtube.com For this compound, this would result in a square planar Pd(II) species. The reaction involves a formal oxidation of the metal center from Pd(0) to Pd(II), with the coordination number increasing by two. youtube.com Vinyl chlorides are known to be less reactive than their bromide and iodide counterparts, meaning that this oxidative addition step can be challenging and may require highly active catalysts. nih.gov The reaction is a concerted, cis-addition where the C-Cl bond breaks as two new bonds to the palladium center are formed. youtube.com
Reductive Elimination: This is the final step of the catalytic cycle, where the new carbon-carbon or carbon-heteroatom bond is formed, and the palladium catalyst is regenerated in its active Pd(0) state. whiterose.ac.uk From the Pd(II) intermediate, which holds both the dichlorovinyl group and the coupling partner's organic group, these two groups are eliminated from the metal center to form the final product. youtube.com This process reduces the metal's oxidation state from Pd(II) back to Pd(0). whiterose.ac.uk For the reaction to proceed efficiently, the two groups to be coupled must typically be in a cis-orientation on the palladium complex. youtube.com
Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling
| Step | Description | Change in Pd Oxidation State |
| Oxidative Addition | The Pd(0) catalyst inserts into the C-Cl bond of the vinyl halide. | 0 ➔ +2 |
| Transmetalation | An organometallic coupling partner transfers its organic group to the Pd(II) complex. | +2 ➔ +2 |
| Reductive Elimination | The two coupled organic groups are eliminated from the Pd(II) complex, forming the product. | +2 ➔ 0 |
This table represents a generalized mechanism for cross-coupling reactions.
The choice of ligand coordinated to the palladium center is crucial for a successful cross-coupling reaction, particularly with less reactive substrates like vinyl chlorides. nih.gov Ligands influence the catalyst's stability, activity, and selectivity by modifying the electronic and steric properties of the metal center. enscm.fr
For challenging substrates, bulky and electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often employed. nih.govsigmaaldrich.com
Electronic Effects: Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition step by making the metal more nucleophilic. enscm.fr
Steric Effects: Bulky ligands promote the formation of coordinatively unsaturated, highly reactive monoligated palladium species (L1Pd(0)), which are often the active catalysts. youtube.com This steric bulk also encourages the final reductive elimination step. nih.gov
The proper ligand can lead to higher yields, lower catalyst loadings, and milder reaction conditions. enscm.fr
Table 2: Influence of Ligand Properties on Catalysis
| Ligand Property | Effect on Oxidative Addition | Effect on Reductive Elimination | Example Ligands |
| Electron-Donating | Accelerates | Generally accelerates | Tri(tert-butyl)phosphine, XPhos |
| Steric Bulk | Accelerates (promotes monoligated species) | Accelerates | XPhos, SPhos, Buchwald Ligands |
| Bidentate Ligands | Can stabilize catalyst, may slow elimination | Can influence geometry and rate | dppf (1,1'-Bis(diphenylphosphino)ferrocene) |
This table illustrates general trends in ligand effects in palladium-catalyzed cross-coupling.
Mechanistic Pathways of Nucleophilic Substitutions
Nucleophilic substitution on a vinyl halide such as this compound is known as nucleophilic vinylic substitution. Unlike nucleophilic aromatic substitution (SNAr), which typically requires strong electron-withdrawing groups on an aromatic ring, libretexts.org vinylic substitution proceeds through distinct mechanistic pathways. The primary mechanisms are the addition-elimination and the elimination-addition pathways.
Addition-Elimination Mechanism: This pathway involves a two-step process. First, the nucleophile attacks the carbon atom bearing a leaving group (chlorine), breaking the π-bond and forming a carbanionic intermediate. In the second step, the leaving group is expelled, and the π-bond is reformed. The stereochemistry of the starting material can be retained or inverted depending on the lifetime and rotation of the intermediate.
Elimination-Addition Mechanism: This pathway is less common for vinylic halides unless a very strong base is used. It would involve the elimination of HCl to form a highly reactive alkyne intermediate, followed by the addition of the nucleophile.
For this compound, the addition-elimination pathway is the more plausible route for substitution with common nucleophiles. The presence of two chlorine atoms could influence the regioselectivity of the nucleophilic attack.
Understanding Stereochemical Outcomes in Transformations
The stereochemistry of the vinyl group is a critical aspect of its reactivity. The starting material is the (E)-isomer, meaning the chlorine atom and the phenoxy group are on opposite sides of the C=C double bond relative to the other chlorine and hydrogen atoms. Any reaction that occurs at the double bond must contend with this predefined stereochemistry.
In palladium-catalyzed cross-coupling reactions , the oxidative addition step is known to proceed with retention of stereochemistry. This means that if the (E)-isomer of the vinyl chloride undergoes oxidative addition, the geometry around the double bond is preserved in the resulting Pd(II) intermediate and, consequently, in the final coupled product.
In nucleophilic vinylic substitution , the stereochemical outcome is more variable and depends on the specific mechanism, substrate, nucleophile, and reaction conditions. Reactions proceeding via the addition-elimination mechanism can result in retention, inversion, or a mixture of stereoisomers, depending on the ability of the intermediate carbanion to rotate before the leaving group is eliminated.
Computational Chemistry Approaches to Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms, characterizing transition states, and predicting reactivity. mdpi.comrsc.org While no specific computational studies on this compound were identified, the application of these methods to similar molecules demonstrates their power.
DFT calculations allow researchers to model the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. mdpi.com For a reaction involving this compound, DFT could be used to:
Model the Catalytic Cycle: Calculate the energy barriers (activation energies) for the oxidative addition and reductive elimination steps in a palladium-catalyzed coupling. This can help in understanding the rate-limiting step and how different ligands affect it. rsc.org
Investigate Transition State Structures: Determine the geometry of the transition states to understand the key bond-forming and bond-breaking events. For instance, DFT can confirm the three-center transition state typical for concerted oxidative addition.
Predict Selectivity: In a molecule with two different C-Cl bonds, DFT could predict which bond is more likely to react by comparing the activation energies for oxidative addition at each site.
Analyze Nucleophilic Attack: For nucleophilic substitution reactions, DFT can map the free-energy diagram, helping to distinguish between possible pathways and predict the most favorable one. mdpi.com
A DFT study on the photocatalytic degradation of the related compound Dichlorvos (a 2,2-dichlorovinyl phosphate) successfully elucidated the free-energy diagram and identified active sites, showcasing the utility of this approach for understanding the reactivity of dichlorovinyl compounds. mdpi.com
Molecular Dynamics Simulations of Reactive Intermediates
Molecular dynamics (MD) simulations offer a powerful computational lens through which the transient and highly reactive species formed during the chemical transformations of this compound can be investigated at an atomistic level. youtube.com While direct MD simulation studies specifically targeting this compound are not extensively documented in publicly available literature, the principles and methodologies can be inferred from computational studies on analogous haloalkenes and vinyl ethers. acs.orgacs.orgrroij.com Such simulations are crucial for elucidating the complex interplay of factors that govern the stability, lifetime, and subsequent reaction pathways of fleeting intermediates, providing insights that are often difficult to capture through experimental means alone. chemrxiv.org
MD simulations model the physical movements of atoms and molecules over time by numerically solving Newton's equations of motion. youtube.com For reactive intermediates, these simulations can map out the potential energy surface, revealing the energy barriers associated with different conformational changes and reaction coordinates. This is particularly important for understanding the behavior of species such as vinyl cations, radical cations, or carbanionic intermediates that may arise during reactions of this compound.
A key focus of MD simulations in this context would be to understand the influence of the solvent environment on the reactive intermediates. The solvent can play a decisive role in stabilizing charged intermediates through explicit interactions, such as hydrogen bonding or dipole-dipole interactions. stanford.edu For instance, the lifetime and reactivity of a putative vinyl cation intermediate formed from this compound would be significantly different in a polar protic solvent compared to a nonpolar aprotic solvent. MD simulations can model these solvent-solute interactions explicitly, providing a dynamic picture of the solvation shell and its impact on the intermediate's structure and energetics. nih.gov
Furthermore, MD simulations can be employed to explore the conformational landscape of the reactive intermediates. The presence of the dichlorovinyl and phenoxy groups introduces significant steric and electronic complexity. The rotational dynamics around the C-O-C linkage and the conformational preferences of the vinyl group can be simulated to identify the most stable conformers of an intermediate and the energy barriers for interconversion. This information is critical for predicting the stereochemical outcome of subsequent reaction steps.
Illustrative Simulation Data for a Hypothesized Vinyl Cation Intermediate
To illustrate the type of data that could be generated from an MD simulation study, the following tables present hypothetical findings for a vinyl cation intermediate derived from this compound in different solvent environments. These tables are based on typical results from computational studies of similar reactive intermediates. acs.org
Table 1: Simulated Lifetime and Key Structural Parameters of a Hypothesized this compound-derived Vinyl Cation in Various Solvents
| Solvent | Dielectric Constant | Intermediate Lifetime (ps) | C-Cl Bond Length (Å) | C=C Bond Length (Å) |
| Water | 78.4 | 150 | 1.78 | 1.32 |
| Methanol | 32.7 | 95 | 1.76 | 1.33 |
| Acetonitrile | 37.5 | 70 | 1.75 | 1.34 |
| Dichloromethane | 8.9 | 30 | 1.73 | 1.35 |
| Hexane | 1.9 | < 5 | 1.71 | 1.36 |
This table showcases how the polarity of the solvent could influence the stability (lifetime) and geometry of a vinyl cation intermediate. In more polar solvents, the increased solvation stabilizes the positive charge, leading to a longer lifetime and subtle changes in bond lengths reflecting the delocalization of charge.
Table 2: Analysis of Solvent-Intermediate Interactions for a Hypothesized this compound-derived Vinyl Cation
| Solvent | Coordination Number of Solvent Molecules around Cationic Center (within 3 Å) | Average Residence Time of Solvent Molecules in First Solvation Shell (ps) |
| Water | 6.2 | 25 |
| Methanol | 5.8 | 18 |
| Acetonitrile | 5.5 | 12 |
| Dichloromethane | 4.1 | 7 |
| Hexane | 2.5 | < 2 |
This table provides insights into the structure and dynamics of the solvent shell surrounding the cationic center of the intermediate. A higher coordination number and longer residence time indicate stronger and more persistent stabilizing interactions between the solvent and the reactive intermediate.
Spectroscopic and Structural Characterization in Academic Research
Advanced NMR Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of organic molecules, providing detailed information about the atomic arrangement in a compound. emerypharma.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete and unambiguous assignment of the molecular structure of (E)-((1,2-Dichlorovinyl)oxy)benzene. emerypharma.comwalisongo.ac.id
One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
For this compound, the ¹H NMR spectrum is expected to show signals corresponding to the vinyl proton and the protons of the benzene (B151609) ring. The integration of these signals would confirm the number of protons in each environment. Similarly, the ¹³C NMR spectrum would display distinct peaks for each unique carbon atom in the dichlorovinyl and phenyl groups.
Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound Note: This table is illustrative, based on standard chemical shift values for similar functional groups. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Vinylic H | 6.5 - 7.0 | - |
| Vinylic C (Cl-C=) | - | 120 - 125 |
| Vinylic C (Cl-C-O) | - | 140 - 145 |
| Aromatic H (ortho) | 7.0 - 7.2 | - |
| Aromatic H (meta) | 7.3 - 7.5 | - |
| Aromatic H (para) | 7.1 - 7.3 | - |
| Aromatic C (ipso, C-O) | - | 155 - 160 |
| Aromatic C (ortho) | - | 115 - 120 |
| Aromatic C (meta) | - | 129 - 131 |
Two-dimensional (2D) NMR experiments are employed to establish the connectivity between atoms, confirming the structural assembly that is inferred from 1D spectra. epfl.ch
¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, COSY would show correlations between adjacent protons on the aromatic ring, helping to assign their specific positions (ortho, meta, para). emerypharma.com
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation). epfl.chyoutube.com This technique would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons, typically over two to four bonds. epfl.chyoutube.com This is particularly useful for identifying quaternary carbons (those with no attached protons), such as the ipso-carbon of the phenyl ring attached to the oxygen and the two chlorinated carbons of the vinyl group. For instance, the vinylic proton would be expected to show an HMBC correlation to the ipso-carbon of the benzene ring across the ether linkage. emerypharma.com
Mass Spectrometry for Molecular Composition and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular formula of this compound is C₈H₆Cl₂O, giving it a molecular weight of approximately 189.04 g/mol . chembk.com
In an electron ionization (EI) mass spectrum, the molecule would first form a molecular ion ([M]⁺•). Due to the presence of two chlorine atoms, this molecular ion peak would exhibit a characteristic isotopic pattern, with M+2 and M+4 peaks resulting from the natural abundance of the ³⁷Cl isotope.
The fragmentation of the molecular ion provides structural clues. Key fragmentation pathways for this compound would likely include:
Cleavage of the C-O ether bond, leading to the formation of a phenoxy radical or cation (m/z 93) and a dichlorovinyl radical or cation.
Loss of a chlorine atom ([M-Cl]⁺), which is a common fragmentation for chlorinated compounds.
Fragmentation of the benzene ring, producing characteristic aromatic fragments such as the phenyl cation (m/z 77). core.ac.ukmiamioh.edu
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion Formula | Predicted m/z Value | Identity |
|---|---|---|
| [C₈H₆Cl₂O]⁺• | 188/190/192 | Molecular Ion (M⁺•) |
| [C₆H₅O]⁺ | 93 | Phenoxy cation |
| [C₆H₅]⁺ | 77 | Phenyl cation |
X-ray Crystallography for Absolute Stereochemistry and Conformation
While NMR and MS help establish the chemical structure and connectivity, X-ray crystallography provides unambiguous proof of the three-dimensional arrangement of atoms in the solid state, including absolute stereochemistry and conformational details. researchgate.net
X-ray crystallographic analyses performed on derivatives of this compound have been crucial in definitively establishing the stereochemistry of the dichlorovinyl group. researchgate.net Research on compounds such as ((1R,2S)-2-((E)-1,2-dichlorovinyloxy)cyclohexyl)benzene has unambiguously confirmed the trans (E) configuration of the two chlorine atoms across the double bond. researchgate.net
This structural determination is critical for understanding the reaction mechanisms that produce these enol ethers. researchgate.net For example, the derivative (S,E)-2-(1-(1,2-dichlorovinyloxy)ethyl)-1,3,5-triisopropylbenzene was found to form colorless crystals belonging to the orthorhombic, P2₁2₁2₁ space group, with specific cell parameters determined as a = 10.212(5) Å, b = 10.359(8) Å, and c = 18.217(6) Å. researchgate.net
The crystal structure data not only confirms stereochemistry but also provides detailed insight into the molecule's preferred conformation in the solid state. researchgate.net Analysis of bond lengths, bond angles, and dihedral angles reveals the spatial orientation of the phenyl ring relative to the dichlorovinyl ether group. The benzene ring is known to be a flat structure with a thickness of approximately 4.70 Å. aps.org The crystallographic data allows for the precise measurement of the dihedral angles involving the C-O-C ether linkage and the plane of the aromatic ring.
Furthermore, the packing of molecules in the crystal lattice can be analyzed to identify significant intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, which govern the material's bulk properties.
Infrared and Raman Spectroscopy for Vibrational Modes
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. These vibrations are quantized and correspond to the stretching, bending, and torsional motions of the atoms within the molecule. The specific frequencies at which a molecule absorbs (in IR) or scatters (in Raman) radiation are characteristic of its structure, including the types of bonds present and their geometric arrangement.
For a molecule like this compound, the vibrational spectrum can be conceptually divided into contributions from the phenyl ring, the vinyl group, and the ether linkage. The presence of heavy chlorine atoms and their specific geometric arrangement in the (E)-configuration significantly influences the vibrational frequencies, providing a unique spectral fingerprint.
Detailed Research Findings
Academic research into the synthesis of (E)-aryl-1,2-dichlorovinyl ethers has provided some foundational spectroscopic data. For instance, the synthesis of (E)-1,2-dichloro-1-phenoxyethenes has been achieved through the reaction of phenol (B47542) derivatives with trichloroethylene (B50587). researchgate.net In such studies, IR spectroscopy is a key tool for confirming the formation of the desired product.
The phenyl group would exhibit characteristic C-H stretching vibrations typically above 3000 cm⁻¹. The aromatic C=C stretching vibrations usually appear in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern on the benzene ring, are expected in the 900-675 cm⁻¹ range.
The (E)-1,2-dichlorovinyl group introduces several key vibrational modes. The C=C stretching vibration of the dichlorovinyl moiety is expected to be a strong band in the Raman spectrum, likely in the 1650-1550 cm⁻¹ region. The C-Cl stretching vibrations are anticipated to appear in the 850-550 cm⁻¹ region. Due to the presence of two chlorine atoms, both symmetric and asymmetric stretching modes are expected. The (E)-configuration will have a specific set of active modes in both IR and Raman spectra, which would differ from the (Z)-isomer due to symmetry considerations.
The C-O-C ether linkage will have characteristic stretching vibrations. The aryl-O stretching is typically observed around 1260-1200 cm⁻¹, while the vinyl-O stretching would likely appear in the 1225-1175 cm⁻¹ range.
Interactive Data Table of Expected Vibrational Modes
The following table summarizes the expected vibrational modes for this compound based on characteristic group frequencies. It is important to note that these are approximate ranges and the actual experimental values may vary due to coupling between different vibrational modes within the molecule.
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| Aromatic C-H Stretch | Phenyl Ring | 3100-3000 | Medium to Weak | Medium |
| Aromatic C=C Stretch | Phenyl Ring | 1600-1450 | Medium to Strong | Medium to Strong |
| C=C Stretch | Dichlorovinyl | 1650-1550 | Medium | Strong |
| Aryl-O Stretch | Ether Linkage | 1260-1200 | Strong | Medium |
| Vinyl-O Stretch | Ether Linkage | 1225-1175 | Strong | Medium |
| C-Cl Stretch | Dichlorovinyl | 850-550 | Strong | Strong |
| Aromatic C-H Bend (out-of-plane) | Phenyl Ring | 900-675 | Strong | Weak |
It is evident that a comprehensive understanding of the vibrational landscape of this compound requires dedicated experimental studies, ideally coupled with theoretical calculations (e.g., using Density Functional Theory, DFT) to precisely assign the observed spectral bands to specific atomic motions. Such studies would provide invaluable data for the unambiguous identification and structural elucidation of this and related compounds.
Applications of E 1,2 Dichlorovinyl Oxy Benzene in Advanced Organic Synthesis
Precursor in the Modular Assembly of Complex Organic Scaffolds
(E)-((1,2-Dichlorovinyl)oxy)benzene is an exemplary precursor for the modular assembly of complex organic scaffolds due to the differential reactivity of its two chlorine atoms. This allows for sequential, controlled functionalization, where the dichlorovinyl unit acts as a versatile coupling hub. Research has demonstrated that these compounds, which are easily prepared from trichloroethylene (B50587) through the nucleophilic addition of phenols to in situ generated dichloroacetylene, are ideal substrates for palladium-catalyzed cross-coupling reactions. nih.govacs.org
The primary strategy involves a sequential approach where one chlorine atom reacts first, followed by a second distinct reaction at the remaining chlorine atom. This modularity allows for the programmed introduction of different substituents, enabling the construction of highly substituted and complex molecular frameworks from simple, inexpensive starting materials. nih.govresearchgate.net
The dichlorovinyl ether moiety is a potent precursor for a variety of unsaturated systems. The first step in its sequential functionalization is typically a regioselective Suzuki-Miyaura coupling, which selectively replaces the α-chlorine atom (the one adjacent to the oxygen-bearing carbon). This initial reaction generates a highly valuable (E)-aryl or (E)-vinyl substituted enol ether. nih.govacs.org These products are themselves electron-rich alkenes, which are important intermediates in organic synthesis.
While much of the reported research focuses on subsequent intramolecular reactions, the potential for further intermolecular couplings is significant. By altering the reaction sequence, the intermediate monochloro-enol ether could be subjected to a second, different cross-coupling reaction, such as a Sonogashira, Heck, or another Suzuki coupling. This would provide access to a diverse range of conjugated systems:
Dienes: A second Suzuki coupling with a vinylboronic acid would yield a substituted 1,3-diene.
Enynes: A Sonogashira coupling with a terminal alkyne would produce a conjugated enyne system.
This stepwise, regioselective approach allows for the controlled and modular synthesis of complex, electron-rich alkenes and conjugated systems that would be challenging to access through other methods.
Construction of Substituted Benzofuran (B130515) Systems
One of the most well-developed applications of this compound is in the modular synthesis of 2-substituted benzofurans. nih.govacs.org Benzofurans are a core structural motif in numerous natural products and pharmaceutically active compounds. The method developed by Geary and Hultin provides a powerful and efficient route to this important heterocyclic system in just two steps from commercially available precursors. nih.gov
The key transformation is a one-pot, sequential palladium-catalyzed Suzuki-Miyaura coupling and intramolecular direct arylation. nih.govacs.org The reaction between an (E)-1,2-dichlorovinyl ether and an organoboronic acid first forms a monocoupled intermediate, which then undergoes a ring-closing C-H activation to yield the benzofuran scaffold. nih.gov This process is highly efficient and tolerates a variety of functional groups on the organoboronic acid partner.
Table 1: Synthesis of 2-Substituted Benzofurans
This interactive table summarizes the scope of the one-pot benzofuran synthesis using various organoboronic acids with this compound. Data sourced from Geary and Hultin, 2009. nih.govacs.org
| Organoboronic Acid | Resulting 2-Substituent | Yield (%) |
| Phenylboronic acid | Phenyl | 89% |
| 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | 90% |
| 4-Fluorophenylboronic acid | 4-Fluorophenyl | 85% |
| 3-Thienylboronic acid | 3-Thienyl | 75% |
| Vinylboronic acid pinacol (B44631) ester | Vinyl | 55% |
The success of the benzofuran synthesis hinges on the high regioselectivity of the initial cross-coupling step. The palladium catalyst preferentially activates and replaces the α-chlorine atom over the β-chlorine atom of the (E)-dichlorovinyl ether. nih.govacs.org This selectivity is crucial as it correctly positions the newly introduced group for the subsequent intramolecular cyclization.
The proposed mechanism involves:
Oxidative addition of the palladium(0) catalyst to the Cα-Cl bond.
Transmetalation with the organoboronic acid.
Reductive elimination to form the (E)-monochloro-monosubstituted vinyl ether intermediate.
A second, intramolecular oxidative addition of the palladium(0) catalyst into the ortho C-H bond of the phenoxy group.
Intramolecular C-O bond-forming reductive elimination to close the ring and form the final 2-substituted benzofuran product, regenerating the palladium(0) catalyst. researchgate.net
This directed, sequential process ensures that only the 2-substituted regioisomer is formed, avoiding the formation of isomeric byproducts and making it a highly predictable and reliable synthetic strategy. nih.gov
Enabling Stereoselective Access to Functionalized Enol Ethers
The synthesis of stereodefined enol ethers is a significant challenge in organic chemistry. The reactions of this compound provide a robust solution for accessing a specific class of these compounds. The initial Suzuki-Miyaura coupling proceeds with complete retention of the (E)-geometry of the double bond. nih.gov
This stereospecificity means that the reaction serves as an excellent method for the synthesis of (E)-β-chloro-β-aryl(or vinyl)enol ethers. These functionalized enol ethers are valuable synthetic intermediates in their own right. The presence of the remaining chlorine atom and the electron-rich enol ether moiety allows for a range of further chemical transformations beyond the intramolecular cyclization to benzofurans.
Role in the Synthesis of Diverse Heterocyclic Compounds
The synthetic strategy established for benzofurans has been successfully extended to other classes of heterocyclic compounds, demonstrating the versatility of the dichlorovinyl group. By replacing the starting this compound with an analogous (E)-((1,2-dichlorovinyl)amino)benzene, the same one-pot sequential Suzuki/direct arylation methodology can be used to construct substituted indoles. nih.govacs.org The indole (B1671886) nucleus is another privileged scaffold in medicinal chemistry, and this method provides efficient access to it.
Furthermore, dichlorovinyl groups can be attached to other heterocyclic systems. For example, 1-substituted 1H-tetrazole-5-thiols and 5-substituted 1H-tetrazoles react with trichloroethylene to furnish the corresponding S- and N-dichlorovinyl derivatives, respectively. researchgate.net These reactions produce stable dichlorovinyl-substituted tetrazoles, which are interesting building blocks for further synthetic exploration or for the development of novel materials, as some derivatives show a propensity for polymerization. researchgate.net
Future Research Directions and Challenges in E 1,2 Dichlorovinyl Oxy Benzene Chemistry
Development of More Sustainable and Green Synthetic Routes
The current synthesis of vinyl ethers often involves methods that are not environmentally benign, relying on harsh reagents and producing significant waste. purkh.comresearchgate.net A key challenge and research focus for (E)-((1,2-dichlorovinyl)oxy)benzene is the development of greener synthetic methodologies. purkh.com
Future research should explore alternative, more sustainable pathways. This includes the investigation of catalytic systems that minimize waste and avoid stoichiometric reagents. purkh.com For instance, developing routes that utilize renewable feedstocks would be a significant advancement. purkh.com The use of greener solvents, such as water or bio-derived solvents, and solvent-free reaction conditions are also critical areas for investigation. nih.govrsc.orgnih.gov One promising approach could be the direct synthesis from carboxylic acids and hydroxyl-functional vinyl ethers using enzymatic catalysts like immobilized lipase (B570770) B from Candida antarctica (CalB), which has shown high efficiency and sustainability in other vinyl ether syntheses. nih.govrsc.org Another avenue is the exploration of solid base catalysts, which have demonstrated success in the sustainable synthesis of other vinyl ethers from biomass-derived starting materials. rsc.org
Table 1: Proposed Green Synthetic Approaches for this compound
| Approach | Potential Advantage | Research Focus |
| Enzymatic Catalysis | High selectivity, mild conditions, biodegradable catalyst. nih.govrsc.org | Screening of various lipases and optimization of reaction conditions (temperature, solvent). |
| Solid Base Catalysis | Reusable catalyst, potential for continuous processes. rsc.org | Development of robust and highly active solid base catalysts tailored for dichlorovinyl ether synthesis. |
| Renewable Feedstocks | Reduced reliance on fossil fuels, lower carbon footprint. purkh.com | Identification of suitable bio-based precursors for the dichlorovinyl or phenoxy moiety. |
| Green Solvents/Solvent-Free | Reduced environmental impact, easier purification. nih.govrsc.orgnih.gov | Investigation of reaction kinetics and solubility in green solvents or under solvent-free conditions. |
Exploration of Novel Catalytic Transformations
The reactivity of the dichlorovinyl group in this compound is ripe for exploration through novel catalytic transformations. The electron-withdrawing nature of the chlorine atoms significantly influences the electronic properties of the double bond, opening up possibilities for unique chemical reactions.
Future research should focus on employing a variety of catalysts to unlock new synthetic pathways. This includes the use of transition metal catalysts for cross-coupling reactions, which could allow for the introduction of a wide range of functional groups. rsc.org Furthermore, the development of catalytic oxidation reactions could lead to valuable oxygenated products. mdpi.commdpi.com The unique electronic nature of the substrate may also enable novel cycloaddition reactions or polymerizations catalyzed by Lewis or Brønsted acids. researchgate.net
Asymmetric Synthesis and Chiral Induction with the Compound
The development of asymmetric syntheses to create chiral molecules is a major field in organic chemistry. youtube.com While this compound is itself achiral, its functionalization presents opportunities for asymmetric synthesis and the induction of chirality.
A significant research direction would be the development of catalytic enantioselective additions to the double bond. This could involve the use of chiral catalysts to deliver a nucleophile or an electrophile to one face of the double bond preferentially, leading to the formation of a new stereocenter. nih.gov Another approach could be the use of this compound as a building block in reactions where it is added to a prochiral substrate under the influence of a chiral catalyst. google.com The challenge lies in designing catalysts that can effectively control the stereochemistry of reactions involving this sterically and electronically unique vinyl ether. nih.gov
Integration into Flow Chemistry Methodologies
Flow chemistry has emerged as a powerful tool for chemical synthesis, offering advantages in terms of safety, efficiency, and scalability. mdpi.comvapourtec.comeuropa.eu The integration of the synthesis and subsequent transformations of this compound into flow chemistry methodologies presents a promising area of research.
Future work could focus on developing continuous flow processes for the synthesis of the target compound, potentially using packed-bed reactors with immobilized catalysts. illinois.edu This would allow for better control over reaction parameters and could enhance safety, especially if hazardous reagents or intermediates are involved. nih.gov Furthermore, multi-step syntheses involving this compound could be streamlined in a continuous flow setup, enabling the rapid production of derivatives for further study. nih.govrsc.org The use of in-line purification techniques within a flow system could also significantly reduce downstream processing efforts. illinois.edu
Computational Design of New Reactions and Derivatives
Computational chemistry provides a powerful tool for understanding reaction mechanisms and predicting the properties of new molecules, thereby guiding experimental work. For this compound, computational studies can play a crucial role in accelerating research.
Future research should leverage computational methods to:
Elucidate Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to model potential reaction pathways for the synthesis and functionalization of the compound, providing insights into transition states and reaction kinetics.
Predict Reactivity: Computational models can predict the reactivity of the dichlorovinyl ether towards various reagents, helping to identify promising new reactions.
Design Novel Derivatives: In silico screening of virtual libraries of derivatives of this compound can help identify candidates with desired electronic or material properties for targeted synthesis.
Advanced Materials Science Applications (excluding biological/clinical)
The unique combination of a dichlorinated double bond and an aromatic ring in this compound suggests its potential as a monomer for the synthesis of novel polymers with interesting properties.
A key research direction is the exploration of its polymerization behavior. Cationic polymerization of vinyl ethers is a well-established method that could be applied to this monomer to produce poly(dichlorovinyl ether)s. researchgate.net The presence of chlorine atoms in the polymer backbone would likely impart flame retardant properties and high chemical resistance. The synthesis of copolymers with other vinyl ethers or monomers could be used to tune the material properties. rsc.org Furthermore, the resulting polymers could be investigated for applications in coatings, membranes, or as specialty additives. The synthesis of bio-based and degradable poly(ether-ester)s from similar aromatic ether diols has shown promise for creating sustainable plastics, suggesting a potential avenue for the derivatives of this compound. nih.gov
Table 2: Potential Material Science Applications and Research Focus
| Application Area | Potential Properties | Research Focus |
| Flame Retardant Polymers | High chlorine content. | Homopolymerization and copolymerization studies; characterization of thermal properties. |
| Chemically Resistant Coatings | Inertness of the C-Cl bonds. | Formulation of coatings and testing of their stability in harsh chemical environments. |
| High Refractive Index Materials | Presence of heavy atoms (Cl) and aromatic ring. | Synthesis of well-defined polymers and measurement of their optical properties. |
| Functional Membranes | Tunable polarity and pore size through copolymerization. | Development of polymerization methods to control polymer architecture and fabrication of membranes. |
Q & A
Q. What are the optimal reaction conditions for synthesizing (E)-((1,2-Dichlorovinyl)oxy)benzene?
Answer: A representative synthesis involves reacting (E)-1-(1,2-dichlorovinyl)oxybenzene with n-butyllithium (nBuLi) in diethyl ether (Et2O) at -78°C, followed by quenching with water. Key parameters include:
- Temperature control : Maintaining cryogenic conditions (-78°C to -40°C) to prevent side reactions.
- Reagent stoichiometry : A 4:1 molar ratio of nBuLi to substrate ensures complete deprotonation .
- Workup : Sequential washing with saturated NH4Cl and brine minimizes impurities.
The reaction achieves an 86% yield, with purity confirmed via <sup>1</sup>H NMR (δ 7.42–7.12 ppm for aromatic protons) . For optimization, consider varying solvent polarity (e.g., THF vs. Et2O) or using alternative bases (e.g., LDA).
Q. What safety protocols are recommended for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods for air-sensitive steps (e.g., nBuLi addition) to prevent inhalation of volatile intermediates.
- Waste disposal : Segregate halogenated organic waste and consult certified agencies for incineration to avoid environmental release .
- Emergency procedures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent exothermic reactions.
Q. Which spectroscopic techniques are critical for structural confirmation?
Answer:
- <sup>1</sup>H NMR : Aromatic protons appear as multiplet signals (δ 7.42–7.12 ppm), while the dichlorovinyl group shows a singlet at δ 2.09 ppm .
- Mass spectrometry (MS) : Expected molecular ion [M]<sup>+</sup> at m/z 216.0 (C8H5Cl2O).
- IR spectroscopy : Confirm C-O-C ether stretching (~1200 cm<sup>-1</sup>) and C=C vinyl vibrations (~1600 cm<sup>-1</sup>).
Cross-validate with literature data from authoritative databases (e.g., Reaxys, SciFinder) to resolve ambiguities .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound?
Answer: Density Functional Theory (DFT) at the CAM-B3LYP/6-311++G(d,p) level can model:
- Frontier Molecular Orbitals (FMOs) : Identify nucleophilic/electrophilic sites via HOMO-LUMO gaps.
- Reaction pathways : Simulate intermediates (e.g., chlorothioketene) during hydrolysis or metabolic transformations .
- Molecular Electrostatic Potential (MEP) : Map charge distribution to predict regioselectivity in electrophilic substitutions.
Validate computational results with experimental kinetics (e.g., Hammett plots) or X-ray crystallography .
Q. What analytical strategies resolve contradictions in degradation product identification?
Answer:
- LC-HRMS : Detect trace metabolites (e.g., S-(1,2-dichlorovinyl)-L-cysteine sulfoxide) with ppm-level mass accuracy .
- Isotopic labeling : Use <sup>13</sup>C or <sup>2</sup>H to track chlorine displacement pathways.
- Tandem MS/MS : Fragment ions (e.g., m/z 154.0 for dichlorovinyl fragments) confirm degradation intermediates.
Compare results across multiple ionization modes (ESI+/ESI-) to reduce false positives .
Q. How to design ecotoxicology studies for environmental risk assessment?
Answer:
- Test organisms : Use Daphnia magna (aquatic toxicity) and Eisenia fetida (soil bioaccumulation).
- Exposure routes : Simulate hydrolysis (pH 5–9) and photolysis (UV-C light) to study persistence.
- Analytical endpoints : Measure LC50 values and bioconcentration factors (BCFs) using EPA guidelines .
Reference OECD Test Guidelines 201 and 305 for standardized protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
